1-Monoarachidin

Endocannabinoid metabolism Enzyme inhibition Monoacylglycerol lipase

1-Monoarachidin (1-arachidonoylglycerol, 1-AG) is a polyunsaturated monoacylglycerol with the molecular formula C23H38O4 and a molecular weight of 378.5 g/mol. It consists of a glycerol backbone esterified with an arachidonoyl chain (20:4 n-6) at the sn-1 position and is functionally related to arachidonic acid.

Molecular Formula C23H38O4
Molecular Weight 378.5 g/mol
CAS No. 35474-99-8
Cat. No. B044279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Monoarachidin
CAS35474-99-8
Synonyms1-Monoarachidonoyl-rac-glycerol;  (all-Z)-(±)-2,3-Dihydroxypropyl 5,8,11,14-eicosatetraenoate;  (all-Z)-5,8,11,14-Eicosatetraenoic Acid, 2,3-Dihydroxypropyl Ester;  (5Z,8Z,11Z,14Z)-5,8,11,14-Eicosatetraenoic Acid, 2,3-Dihydroxypropyl Ester
Molecular FormulaC23H38O4
Molecular Weight378.5 g/mol
Structural Identifiers
SMILESCCCCCC=CCC=CCC=CCC=CCCCC(=O)OCC(CO)O
InChIInChI=1S/C23H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(26)27-21-22(25)20-24/h6-7,9-10,12-13,15-16,22,24-25H,2-5,8,11,14,17-21H2,1H3/b7-6-,10-9-,13-12-,16-15-
InChIKeyDCPCOKIYJYGMDN-DOFZRALJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95% (as a 9:1 mixture of the 1-AG and 2-AG)A solution in acetonitrile

1-Monoarachidin (CAS 35474-99-8) in Lipid Biochemistry: A Structurally Defined Monoacylglycerol Standard


1-Monoarachidin (1-arachidonoylglycerol, 1-AG) is a polyunsaturated monoacylglycerol with the molecular formula C23H38O4 and a molecular weight of 378.5 g/mol [1]. It consists of a glycerol backbone esterified with an arachidonoyl chain (20:4 n-6) at the sn-1 position and is functionally related to arachidonic acid [1]. As a regioisomer of the major endocannabinoid 2-arachidonoylglycerol (2-AG), 1-AG is frequently encountered as an isomerization product and serves as a valuable reference standard in lipidomics, endocannabinoid signaling research, and analytical method development [2][3].

Why 1-Monoarachidin (CAS 35474-99-8) Cannot Be Replaced by Other Monoacylglycerols in Critical Research Applications


Substituting 1-Monoarachidin with a generic monoacylglycerol such as 1-monopalmitin, 1-monomyristin, or the saturated 1-monoarachidin analogue leads to qualitatively and quantitatively divergent experimental outcomes. As demonstrated in enzyme inhibition studies, the fully saturated analogue 1-monoarachidin shows no detectable inhibition of cytosolic monoacylglycerol lipase (MAGL), whereas 1-Monoarachidin (with four double bonds) and other unsaturated analogues inhibit the enzyme with IC50 values in the 5.1–8.2 μM range [1]. Furthermore, regioisomerism critically affects both biological activity and chemical stability: 1-AG exhibits approximately 10- to 100-fold lower CB1 receptor affinity compared to its regioisomer 2-AG [2], and its distinct stability profile relative to 2-AG renders it essential for accurate quantification in isomerization-prone experimental systems [3]. These differences underscore the necessity of using the exact specified compound for reproducible research.

Quantitative Evidence Supporting the Differentiated Use of 1-Monoarachidin (1-AG) in Research


MAGL Enzyme Inhibition: Dependence on Acyl Chain Unsaturation and Length

1-Monoarachidin (1-AG) inhibits cytosolic monoacylglycerol lipase (MAGL) with an IC50 in the range of 5.1–8.2 μM, a potency comparable to other C20 polyunsaturated 1-AG analogues [1]. In stark contrast, the fully saturated analogue 1-monoarachidin (C20:0) exhibits no detectable inhibition (IC50 > 100 μM) [1]. Lower side-chain analogues 1-monopalmitin (C16:0) and 1-monomyristin (C14:0) inhibit the enzyme with IC50 values of 12 μM and 32 μM, respectively [1]. This demonstrates that both the degree of unsaturation and the acyl chain length critically determine MAGL interaction.

Endocannabinoid metabolism Enzyme inhibition Monoacylglycerol lipase

Cannabinoid CB1 Receptor Affinity: Regioisomer-Specific Potency

1-Monoarachidin (1-AG) exhibits weak agonistic activity at the CB1 cannabinoid receptor, with an affinity approximately 10- to 100-fold lower than that of its regioisomer, 2-arachidonoylglycerol (2-AG) [1]. 2-AG is a full agonist and the most potent endogenous ligand for CB1, whereas 1-AG is considered a low-affinity ligand [2]. This regioisomer-specific difference is critical for experimental design in endocannabinoid research.

Cannabinoid receptor pharmacology Endocannabinoid signaling Receptor binding

Chemical Stability: Resistance to Isomerization Relative to 2-AG

1-Monoarachidin (1-AG) is described as the more stable regioisomer of 2-arachidonoylglycerol (2-AG) [1]. Studies confirm that 1(3)-AG, the main products of 2-AG isomerization, are more chemically stable than 2-AG itself [2]. 2-AG undergoes rapid, spontaneous acyl migration to form the thermodynamically more stable 1-AG and 3-AG isomers, which complicates in vivo signaling studies and analytical quantification [2]. The inherent stability of 1-AG makes it a superior reference standard for method validation and quantification of isomerization-prone 2-AG in biological matrices.

Lipid stability Acyl migration Analytical chemistry

Analytical Utility: Established GC-MS and LC-MS/MS Compatibility

1-Monoarachidin is amenable to analysis by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) [1]. Its distinct retention time and fragmentation pattern relative to other monoacylglycerols, including its regioisomer 2-AG, enable accurate identification and quantification in complex biological mixtures [2]. LC-MS/MS is considered the gold standard for quantification of 1-monoarachidin in biological matrices . This established analytical compatibility contrasts with the isomerization-prone nature of 2-AG, which requires specialized handling and rapid analysis.

Lipidomics Mass spectrometry Analytical method development

Physical Properties: Melting Point, Density, and Solubility Profile

1-Monoarachidin has a reported melting point of 81.5 °C and a density of 0.992±0.06 g/cm³ . It exists as a clear to pale yellow oil at room temperature and is slightly soluble in chloroform and methanol [1]. In contrast, saturated long-chain monoacylglycerols such as 1-monoarachidin (C20:0) and 1-monostearin (C18:0) are solids at room temperature with significantly higher melting points (typically >70 °C for saturated C18 and C20 monoacylglycerols) [2]. The lower melting point and oil form of 1-AG are direct consequences of the four cis double bonds in the arachidonoyl chain, which disrupt crystalline packing.

Physicochemical characterization Formulation development Material properties

Potential Antimicrobial Activity: Observed Effects on Bacterial Strains

Monoarachidin (1-AG) has been reported to exhibit activity against several bacterial strains, including Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis, Salmonella enterica, Staphylococcus aureus, and Enterobacter aerogenes . While quantitative MIC values are not specified in the available vendor documentation, this reported antimicrobial spectrum differentiates 1-AG from other monoacylglycerols that may lack such activity. The polyunsaturated arachidonoyl chain is hypothesized to contribute to membrane-disrupting effects, a property not shared by saturated monoacylglycerols of comparable chain length .

Antimicrobial research Natural product chemistry Microbiology

Procurement-Driven Application Scenarios for 1-Monoarachidin (CAS 35474-99-8)


Endocannabinoid Signaling Research: Distinguishing 2-AG Activity from Isomerization Artifacts

In studies of endocannabinoid signaling, 2-AG undergoes rapid isomerization to 1-AG and 3-AG under physiological and analytical conditions [1]. 1-Monoarachidin serves as a critical control compound to account for the contribution of isomerization products to observed biological activity. Because 1-AG exhibits 10- to 100-fold lower CB1 receptor affinity compared to 2-AG [2], its presence in 2-AG preparations can confound potency measurements. Researchers should procure 1-AG as a reference standard to accurately quantify isomerization, validate 2-AG stability during experiments, and subtract background activity from isomerization products in functional assays.

Analytical Lipidomics: Stable Calibration Standard for Monoacylglycerol Quantification

Quantitative lipidomics workflows employing LC-MS/MS or GC-MS require stable, well-characterized standards that do not undergo acyl migration during sample preparation and analysis [3]. 1-Monoarachidin, being the thermodynamically stable regioisomer of 2-AG [1], provides a reliable calibration point for monoacylglycerol analysis. Its distinct retention time and fragmentation pattern enable accurate identification and quantification in complex biological matrices [3]. Analytical laboratories developing targeted lipidomics methods for endocannabinoids or monoacylglycerol profiling should procure 1-AG as a primary reference standard to ensure method accuracy and reproducibility.

Enzyme Kinetics and Structure-Activity Relationship Studies of MAGL

Monoacylglycerol lipase (MAGL) is the primary enzyme responsible for 2-AG degradation and is a therapeutic target in neuroinflammation and pain. Structure-activity relationship studies have demonstrated that MAGL inhibition by acylglycerols is critically dependent on acyl chain unsaturation and length [4]. 1-Monoarachidin (C20:4) inhibits cytosolic MAGL with an IC50 of 5.1–8.2 μM, whereas the fully saturated C20 analogue shows no inhibition, and shorter saturated analogues (C16:0, C14:0) inhibit with IC50 values of 12 μM and 32 μM, respectively [4]. Researchers investigating MAGL pharmacology should procure 1-AG alongside its saturated and shorter-chain analogues to systematically explore the structural determinants of enzyme inhibition.

Physicochemical Studies of Unsaturated Lipid Behavior and Formulation

The presence of four cis double bonds in the arachidonoyl chain confers distinct physical properties to 1-Monoarachidin, including a melting point of 81.5 °C and an oil-like consistency at room temperature, in contrast to the solid nature of saturated monoacylglycerols of comparable chain length . Researchers studying lipid phase behavior, membrane fluidity modulation, or developing lipid-based formulations requiring liquid monoacylglycerols should select 1-AG over saturated alternatives. Its limited solubility in chloroform and methanol also necessitates specific solvent systems for experimental work, an important consideration for procurement and protocol design.

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